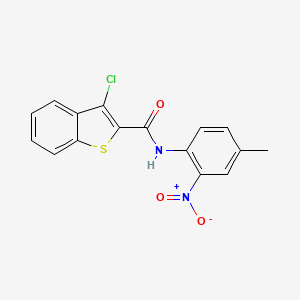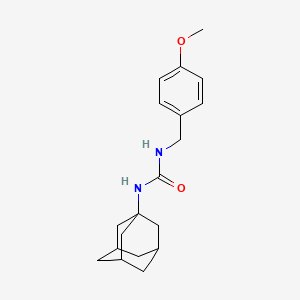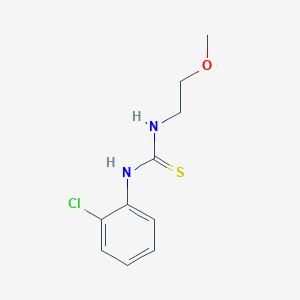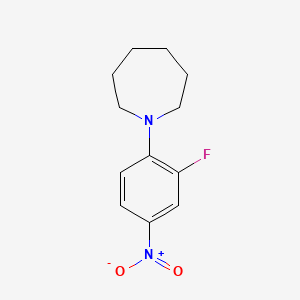
3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide, also known as CMNTB, is a chemical compound that has attracted significant attention from the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide exerts its therapeutic effects by binding to specific proteins and enzymes in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, 3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide reduces inflammation and pain in various disease conditions.
Biochemical and Physiological Effects:
3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in inflammation and pain. 3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide in lab experiments is its high specificity and potency. It has been shown to selectively inhibit specific enzymes and signaling pathways, making it a useful tool for studying their functions. However, one of the limitations of using 3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
Several future directions for research on 3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide include studying its potential therapeutic applications in other disease conditions such as neurodegenerative disorders, cardiovascular diseases, and infectious diseases. Additionally, further studies are needed to evaluate the safety and efficacy of 3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide in preclinical and clinical trials, and to develop more efficient synthesis methods for producing 3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide.
Métodos De Síntesis
The synthesis of 3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide involves the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with 4-methyl-2-nitroaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified by column chromatography to obtain pure 3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of specific enzymes and signaling pathways.
Propiedades
IUPAC Name |
3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c1-9-6-7-11(12(8-9)19(21)22)18-16(20)15-14(17)10-4-2-3-5-13(10)23-15/h2-8H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKDVOXENJSGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-methyl-2-nitrophenyl)-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-4-quinazolinamine](/img/structure/B5108668.png)
![17-(4-ethoxyphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5108686.png)


![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5108703.png)
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5108720.png)


![3-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108742.png)

methyl]propanamide](/img/structure/B5108770.png)
![1-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl-4-piperidinecarboxylic acid](/img/structure/B5108775.png)

![1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5108783.png)